IFB-088 acetate

Description

BenchChem offers high-quality IFB-088 acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IFB-088 acetate including the price, delivery time, and more detailed information at info@benchchem.com.

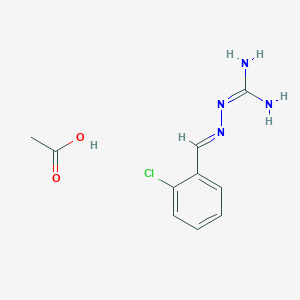

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4.C2H4O2/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;1-2(3)4/h1-5H,(H4,10,11,13);1H3,(H,3,4)/b12-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXITTWZMLUGNU-NKPNRJPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469866-31-7 | |

| Record name | IFB-088 acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0469866317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICERGUASTAT ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD15DX7JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

IFB-088 Acetate (Sephin1): Mechanism of Action & Technical Guide

Targeting the PPP1R15A-PP1c Complex to Modulate the Integrated Stress Response

Executive Summary

IFB-088 acetate (Sephin1) is a first-in-class, orally available small molecule designed to selectively inhibit the regulatory subunit PPP1R15A (GADD34) of the Protein Phosphatase 1 (PP1) complex. By inhibiting this specific phosphatase complex, IFB-088 prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2

This prolongation sustains the Integrated Stress Response (ISR) , a cytoprotective signaling pathway that temporarily attenuates global protein synthesis while upregulating chaperones. This mechanism restores proteostasis (protein homeostasis) in cells overwhelmed by misfolded proteins, making it a high-potential therapeutic candidate for proteinopathies such as Charcot-Marie-Tooth (CMT) disease, Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS). Crucially, IFB-088 is a derivative of Guanabenz that retains proteostatic activity while eliminating

Molecular Mechanism of Action[1]

The Integrated Stress Response (ISR) Context

Under physiological stress (ER stress, viral infection, nutrient deprivation), kinases such as PERK phosphorylate eIF2

-

Phospho-eIF2

(p-eIF2 -

Cytoprotection: This translational pause reduces the influx of nascent proteins into the ER, preventing further aggregation and allowing the cell to clear existing misfolded proteins.

The Negative Feedback Loop (The Target)

To prevent permanent translational arrest, the cell upregulates PPP1R15A (GADD34) .

-

Recruitment: PPP1R15A binds the catalytic subunit PP1c and recruits it to p-eIF2

. -

Dephosphorylation: The PPP1R15A-PP1c complex removes the phosphate from eIF2

.[1] -

Translation Restoration: Protein synthesis resumes.

The Pathological Problem: In protein misfolding diseases, this feedback loop restores protein synthesis too quickly, before the ER has cleared the toxic aggregates. This leads to chronic proteotoxicity and cell death.

IFB-088 Intervention

IFB-088 binds to the PPP1R15A regulatory subunit.

-

Mechanism: It induces a conformational change in PPP1R15A that disrupts its ability to recruit or activate PP1c specifically toward the eIF2

substrate. -

Outcome: p-eIF2

levels are maintained for a longer duration. -

Result: The "translational pause" is extended, granting the cell a critical window to refold or degrade toxic proteins.

Figure 1: The Integrated Stress Response feedback loop and the specific inhibition point of IFB-088 on the PPP1R15A-PP1c complex.

Critical Analysis: Scientific Integrity & Controversy

E-E-A-T Note: As a researcher, you must be aware of the mechanistic debate surrounding this compound.

While the in vivo efficacy of IFB-088 in prolonging the ISR is well-documented, the precise molecular event remains a subject of scientific discourse:

-

The Binding Hypothesis (Das et al.): Proposes that IFB-088 binds the N-terminal domain of PPP1R15A, altering its conformation to prevent substrate (eIF2

) recognition. -

The In Vitro Challenge (Crespillo-Casado et al.): Some biochemical studies using purified components failed to reproduce the inhibition in vitro, suggesting that cellular co-factors or membrane environments (ER membrane) may be required for IFB-088 activity, or that the drug acts on the regulatory subunit's stability rather than its catalytic rate.

Operational Conclusion: For drug development purposes, the functional readout (prolonged p-eIF2

Experimental Validation Framework

To validate IFB-088 activity in your specific disease model, do not rely on simple steady-state assays. You must measure the kinetics of dephosphorylation .

Protocol A: The Kinase Shut-Off Assay (Gold Standard)

This protocol isolates the phosphatase activity by blocking new phosphorylation events.

Objective: Determine if IFB-088 slows the decay of p-eIF2

Reagents:

-

Stressor: Tunicamycin (Tm) or Thapsigargin (Tg).

-

Kinase Inhibitor: GSK2606414 (PERK inhibitor).

-

Detection: Immunoblot (Anti-p-eIF2

Ser51).

Step-by-Step Methodology:

-

Seeding: Plate HeLa or CHO cells to 70% confluence.

-

Pre-treatment: Treat cells with IFB-088 (10–50 µM) or Vehicle (DMSO) for 1 hour.

-

Stress Induction: Add Tunicamycin (2.5 µg/mL) for 1-2 hours to induce acute ER stress and high p-eIF2

levels. -

The Shut-Off (T=0): Add GSK2606414 (1 µM) to instantly block PERK activity. New phosphorylation stops; only dephosphorylation occurs from this point.

-

Time Course: Lyse cells at T=0, 15, 30, 60, and 120 minutes.

-

Analysis: Perform Western Blot.

-

Result: In Vehicle cells, p-eIF2

signal should fade rapidly (half-life ~30 mins). -

Validation: In IFB-088 cells, p-eIF2

signal should remain elevated significantly longer.

-

Protocol B: Functional Proteostasis Rescue

Objective: Confirm that the molecular mechanism translates to cell survival.

-

Challenge: Expose cells to a lethal dose of ER stressor (e.g., Tunicamycin 5 µg/mL) for 24-48 hours.

-

Treatment: Co-treat with IFB-088 (titration 0.5 µM – 50 µM).

-

Readout: Measure ATP levels (CellTiter-Glo) or LDH release.

-

Success Criteria: A bell-shaped protection curve. Note: Too much ISR prolongation can be pro-apoptotic; IFB-088 typically shows a wide therapeutic window compared to Salubrinal.

Quantitative Data Summary: IFB-088 vs. Guanabenz

The following table summarizes the key pharmacological differences, highlighting why IFB-088 is the preferred clinical candidate.

| Feature | Guanabenz (Precursor) | IFB-088 (Sephin1) | Clinical Implication |

| Target | PPP1R15A & | PPP1R15A (Selective) | No sedation/hypotension with IFB-088.[2] |

| p-eIF2 | Yes | Yes | Both effective at restoring proteostasis. |

| Blood-Brain Barrier | Permeable | Permeable | Suitable for CNS indications (ALS, CMT). |

| Side Effects | Sedation, Hypotension, Dizziness | Minimal / None | Allows for chronic, daily dosing. |

| Chemical Form | Acetate/HCL Salt | Acetate Salt | Stable solid form for oral administration. |

Experimental Workflow Diagram

This diagram outlines the logical flow for validating IFB-088 mechanism in a new cellular model.

Figure 2: Step-by-step experimental workflow for validating IFB-088 efficacy in vitro.

References

-

Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science. Link

-

Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife.[3] Link

-

InFlectis BioScience. "IFB-088 (Icerguastat) Mechanism of Action and Clinical Development." InFlectis Bio Official Site. Link

-

Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science. Link

-

D'Antonio, M., et al. (2022). "Treatment with IFB-088 improves neuropathy in CMT1A and CMT1B mice." Molecular Neurobiology. Link

Sources

An In-depth Technical Guide to IFB-088 Acetate (Icerguastat): A Novel Modulator of the Integrated Stress Response

Introduction

IFB-088 acetate, also known by its International Nonproprietary Name (INN) icerguastat and development name sephin1, is a first-in-class, orally available, and brain-penetrant small molecule with significant therapeutic potential for a range of neurodegenerative and other diseases associated with protein misfolding and cellular stress.[1][2][3][4][5] Developed by InFlectis BioScience, IFB-088 is a close chemical derivative of guanabenz, engineered to selectively modulate the Integrated Stress Response (ISR) without the alpha-2 adrenergic activity associated with its parent compound.[6] The ISR is a fundamental cellular signaling network activated by various stress conditions, and its chronic activation is a hallmark of numerous pathologies, including amyotrophic lateral sclerosis (ALS), Charcot-Marie-Tooth (CMT) disease, multiple sclerosis, and retinitis pigmentosa.[2][3][5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and the current state of clinical development of IFB-088 acetate.

Chemical Identity and Physicochemical Properties

IFB-088 acetate is a benzyl guanidine derivative.[7] Its systematic IUPAC name is (2-(2-chlorobenzylidene)hydrazinecarboximidamide acetate).[6] The acetate salt form enhances its pharmaceutical properties.

Chemical Structure

The chemical structure of the active component of IFB-088 acetate is depicted below:

Figure 1: Chemical Structure of IFB-088

Physicochemical Data

A summary of the key physicochemical properties of IFB-088 acetate is provided in the table below. This data is essential for formulation development, pharmacokinetic studies, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [7] |

| Molecular Weight | 256.69 g/mol | [7] |

| CAS Number | 469866-31-7 | [7] |

| SMILES | CC(O)=O.NC(=N)NN=CC1=C(Cl)C=CC=C1 | [7] |

| Appearance | Powder | [7] |

| Administration | Oral | [1][6] |

Mechanism of Action: Modulating the Integrated Stress Response

IFB-088 exerts its therapeutic effects through a multi-faceted mechanism centered on the modulation of the Integrated Stress Response (ISR), a crucial pathway for cellular adaptation to stress.[3][5][8]

Primary Target: The PPP1R15A/PP1c Phosphatase Complex

The primary mechanism of action of IFB-088 is the selective inhibition of the stress-induced PPP1R15A/PP1c phosphatase complex.[1][2][9][10] Under conditions of cellular stress, such as endoplasmic reticulum (ER) stress caused by misfolded proteins, several kinases (e.g., PERK, GCN2) are activated. These kinases phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α (eIF2α-P) leads to a global reduction in protein translation, which allows the cell to conserve resources and focus on resolving the stress.

The PPP1R15A/PP1c complex is responsible for dephosphorylating eIF2α-P, thus terminating this protective response. By inhibiting this complex, IFB-088 prolongs the phosphorylation of eIF2α, thereby extending the period of reduced protein synthesis.[2][5] This gives stressed cells more time to clear protein aggregates and restore proteostasis.[2] A key feature of IFB-088 is its striking specificity for stressed cells, which prevents persistent inhibition of protein synthesis in healthy, non-stressed cells.[1][9][10]

Downstream and Ancillary Mechanisms

Beyond its primary target, IFB-088 demonstrates a multi-functional profile that addresses other pathological aspects of neurodegenerative diseases:

-

NMDA Receptor Antagonism: IFB-088 selectively antagonizes NMDA receptors containing the GluN2B subunit.[3][4][5] This is significant because overactivation of these receptors contributes to glutamate excitotoxicity, a process that leads to excessive calcium influx, mitochondrial dysfunction, and neuronal death.[3][4][5]

-

Reduction of Oxidative Stress: The molecule has been shown to reduce mitochondrial reactive oxygen species (ROS) production, both dependent on and independent of its NMDA receptor activity.[3][4][5] By normalizing calcium homeostasis and mitigating oxidative stress, IFB-088 provides further neuroprotection.[3][4][5]

-

TDP-43 Pathology: In preclinical models of ALS, IFB-088 has been shown to reduce the cytoplasmic mislocalization of the TDP-43 protein, a key pathological hallmark in the majority of ALS cases.[5][11] This action helps to correct abnormal RNA splicing associated with the loss of nuclear TDP-43 function.[11]

Signaling Pathway Diagram

The following diagram illustrates the central role of IFB-088 in the Integrated Stress Response pathway.

Preclinical and Clinical Evidence

IFB-088 has undergone extensive preclinical evaluation and has progressed to Phase 2 clinical trials, primarily focusing on neurodegenerative diseases.

Preclinical Studies

Preclinical efficacy has been demonstrated in various animal models:

-

Charcot-Marie-Tooth (CMT) Disease: In mouse models of CMT1A and CMT1B, treatment with IFB-088 was shown to reduce ER stress markers and improve myelination and motor performance.[12] For instance, a 12-week treatment with 0.5 mg/kg b.i.d. of IFB-088 resulted in a modest but significant improvement in motor nerve conduction velocity (MNCV), particularly in female mice.[12]

-

Amyotrophic Lateral Sclerosis (ALS): In preclinical ALS models, including SOD1G93A mice and TDP-43 transgenic zebrafish, IFB-088 demonstrated an ability to reduce TDP-43 cytoplasmic accumulation, improve motor neuron survival, and enhance motor function.[5][11]

Clinical Trials

The most significant clinical evaluation of IFB-088 to date is the P288ALS TRIAL (NCT05508074), a Phase 2a study in patients with bulbar-onset ALS.[3][8][13]

| Trial Identifier | NCT05508074 (P288ALS TRIAL) |

| Phase | 2a |

| Status | Completed |

| Patient Population | 51 adults with bulbar-onset Amyotrophic Lateral Sclerosis (ALS).[3][8][13] |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group.[3][4] |

| Intervention | IFB-088 (25 mg, twice daily) as an add-on to riluzole, versus placebo plus riluzole.[4][8][14] |

| Treatment Duration | 6 months.[13][14] |

| Primary Objective | To assess the safety and tolerability of IFB-088.[3] |

| Secondary Objectives | Efficacy evaluation using ALSFRS-R, MITOS, and King's College scales; respiratory function (SVC); and biomarkers (e.g., TDP-43, neurofilament light chain, oxidative stress markers).[3][14] |

| Key Outcomes | |

| Safety | IFB-088 was found to be safe and well-tolerated, meeting the primary objective.[3][8] |

| Efficacy | In the per-protocol population, IFB-088 showed a statistically significant and clinically meaningful slowing of disease progression. The functional decline measured by the ALSFRS-R score was -0.95 points/month in the IFB-088 group versus -1.42 points/month in the placebo group.[3] |

| Biomarkers | The trial confirmed engagement of the ISR and oxidative stress pathways.[3][4] Biomarker analysis also supported IFB-088's effect on TDP-43 mis-localization, neurodegeneration, and inflammation.[3] |

The promising results from this trial have positioned IFB-088 for pivotal studies and further development.[3][8] The U.S. FDA has granted Orphan Drug Designation to IFB-088 for the treatment of ALS, which is intended to expedite its clinical development and review.[2][13]

Experimental Protocols for In Vitro Evaluation

To assess the mechanism of action of a compound like IFB-088, a robust in vitro experimental workflow is crucial. The following protocol provides a validated system for measuring the modulation of the Integrated Stress Response in a cellular model.

Protocol: Western Blot Analysis of eIF2α Phosphorylation

Objective: To determine if IFB-088 increases the level of phosphorylated eIF2α in cells under ER stress.

Materials:

-

Cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

Tunicamycin (ER stress inducer)

-

IFB-088 acetate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment:

-

Plate SH-SY5Y cells and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of IFB-088 acetate (or vehicle control) for 1 hour.

-

Induce ER stress by adding Tunicamycin (e.g., 2 µg/mL) to the medium.

-

Incubate for a specified time (e.g., 4 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with primary antibody against phospho-eIF2α overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total eIF2α as a loading control.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of phospho-eIF2α to total eIF2α for each condition.

-

Compare the ratios between control, Tunicamycin-only, and IFB-088 + Tunicamycin groups. An increased ratio in the IFB-088 treated group indicates successful target engagement.

-

Experimental Workflow Diagram

Sources

- 1. Inflectis - InFlectis BioScience Doses First Patient with IFB-088 in a Phase 2 Clinical Trial for the Treatment of Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]

- 4. biospace.com [biospace.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. IFB-088 acetate | TargetMol [targetmol.com]

- 8. alsnewstoday.com [alsnewstoday.com]

- 9. biospace.com [biospace.com]

- 10. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (icerguastat), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]

- 11. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]

- 12. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alsnewstoday.com [alsnewstoday.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Targeting the Adaptive Phase of the Integrated Stress Response

A Technical Guide to IFB-088 (Sephin1) and eIF2 Dephosphorylation Inhibition

Executive Summary

The Integrated Stress Response (ISR) is a conserved signaling network that determines cell fate—survival or apoptosis—in response to proteostatic, oxidative, or metabolic stress. Central to this pathway is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2

IFB-088 (Sephin1) represents a paradigm shift in targeting the ISR. Unlike earlier compounds such as Salubrinal, which indiscriminately inhibits eIF2

This guide details the mechanistic role of IFB-088, its differentiation from the parent compound Guanabenz, and rigorous experimental protocols for validating its activity in preclinical models of protein misfolding diseases (e.g., ALS, Charcot-Marie-Tooth).

Mechanistic Foundation

2.1 The Integrated Stress Response (ISR) Architecture

The ISR is triggered by four sensing kinases (PERK, GCN2, PKR, HRI) that phosphorylate eIF2

-

Immediate Effect: Global protein synthesis is attenuated, reducing the influx of nascent proteins into the overloaded Endoplasmic Reticulum (ER).[1][2]

-

Gene Expression: Paradoxical translation of ATF4 occurs, driving the expression of chaperones and the phosphatase regulatory subunit PPP1R15A (GADD34) .

-

The Feedback Loop: GADD34 recruits Protein Phosphatase 1 catalytic subunit (PP1c) to dephosphorylate eIF2

, restoring protein synthesis.

2.2 The IFB-088 Intervention Point

In chronic stress conditions (e.g., accumulation of misfolded SOD1 or TDP-43 in ALS), the premature restoration of protein synthesis by GADD34 overwhelms the ER, leading to a transition from adaptive signaling to pro-apoptotic signaling (CHOP upregulation).

IFB-088 Mechanism:

-

Target: Binds to the PPP1R15A (GADD34) regulatory subunit.

-

Action: Disrupts the recruitment or stability of the GADD34-PP1c complex.

-

Outcome: Sustains eIF2

phosphorylation only in stressed cells (where GADD34 is expressed), delaying the resumption of translation and allowing more time for chaperone-mediated refolding.

2.3 Selectivity and Safety Profile

A critical distinction in ISR pharmacology is the selectivity between the two eIF2

| Feature | PPP1R15A (GADD34) | PPP1R15B (CReP) |

| Expression | Stress-Inducible | Constitutive (Always on) |

| Function | Negative feedback loop (Recovery) | Basal translation maintenance |

| Inhibited by IFB-088? | YES | NO |

| Inhibited by Salubrinal? | YES | YES |

| Physiological Consequence | Prolonged adaptation (Safe) | Permanent translation arrest (Toxic) |

Note on Controversy: While the functional outcome of IFB-088 (prolonged p-eIF2

Pathway Visualization

The following diagram illustrates the ISR signaling flow and the specific intervention point of IFB-088 compared to upstream stressors.

Caption: IFB-088 selectively targets the stress-inducible GADD34-PP1c complex, sparing constitutive CReP activity.

Experimental Protocols for Validation

To validate IFB-088 activity, researchers must demonstrate stress-dependent maintenance of eIF2

4.1 Protocol A: Cell-Based Potency Assay (Western Blot)

Objective: Confirm IFB-088 prolongs p-eIF2

Materials:

-

HeLa or SH-SY5Y cells.

-

Stress Inducer: Tunicamycin (Tm) or Thapsigargin (Tg).

-

IFB-088 (dissolved in DMSO).

-

Lysis Buffer: RIPA + Protease Inhibitors + Phosphatase Inhibitors (Critical: Sodium Fluoride, Sodium Orthovanadate).

Workflow:

-

Seeding: Plate cells at 70% confluency in 6-well plates.

-

Pre-treatment: Treat cells with IFB-088 (10–50

M) or Vehicle (DMSO) for 1 hour. -

Stress Induction: Add Tunicamycin (2.5

g/mL) to induce ER stress. -

Time Course: Incubate for 2, 4, and 6 hours.

-

Rationale: GADD34 expression peaks around 4-6 hours; IFB-088 effects are most visible here.

-

-

Harvest: Wash with ice-cold PBS. Lyse immediately on ice.

-

Immunoblotting:

-

Primary Ab 1: p-eIF2

(Ser51) (1:1000). -

Primary Ab 2: Total eIF2

(1:1000) - Normalization Control . -

Primary Ab 3: GADD34 (1:500) - Confirm stress induction.

-

Primary Ab 4: Actin/GAPDH - Loading Control.

-

Expected Result:

-

Tm Only: p-eIF2

peaks early (1-2h) and decreases by 6h (due to GADD34 feedback). -

Tm + IFB-088: p-eIF2

signal remains elevated at 6h compared to Tm Only.

4.2 Protocol B: Cytoprotection Assay

Objective: Assess if IFB-088 prevents stress-induced apoptosis.

Workflow:

-

Seed cells in 96-well plates.

-

Co-treat with Tunicamycin (tunable dose, e.g., 1

g/mL) and IFB-088 (0, 5, 10, 25 -

Incubate for 24–48 hours.

-

Measure viability using ATP-based assay (e.g., CellTiter-Glo) or LDH release.

-

Data Analysis: Plot dose-response curve. IFB-088 should shift the Tm toxicity curve to the right.

Comparative Analysis: IFB-088 vs. Standards

The following table summarizes the pharmacological distinction between IFB-088 and related modulators.

| Compound | Target Specificity | Clinical Status | Key Advantage/Disadvantage | |

| IFB-088 (Sephin1) | PPP1R15A (GADD34) | Negative | Phase 2 (ALS) | Safe for chronic use; no sedation/hypotension. |

| Guanabenz | PPP1R15A (GADD34) | Positive (Agonist) | FDA Approved (Hypertension) | Effective but causes severe sedation and hypotension. |

| Salubrinal | GADD34 & CReP | Negative | Preclinical Only | Toxic due to permanent translation inhibition. |

| ISRIB | eIF2B Activator | N/A | Preclinical | Bypasses eIF2 |

Experimental Workflow Diagram

This diagram outlines the logical flow for a "Washout" experiment, a rigorous method to test phosphatase inhibition rates directly.

Caption: The "Washout" assay isolates the dephosphorylation phase to quantify phosphatase inhibition kinetics.

References

-

Das, I., et al. (2015).[3] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1] Science, 348(6231), 239-242. Link

-

Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109.[3] Link

-

Tsaytler, P., et al. (2011).[3] "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[1] Science, 333(6046), 1140-1144. Link

-

InFlectis BioScience. (2025).[4][5] "InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088's Therapeutic Potential in ALS."[6] Life Science Alliance. Link

-

ClinicalTrials.gov. (2023). "Safety and Efficacy of IFB-088 in Patients With Bulbar-Onset Amyotrophic Lateral Sclerosis (ALS)." Identifier: NCT05508074.[4] Link

Sources

- 1. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]

Methodological & Application

Protocol for dissolving Sephin1 for intraperitoneal injection

Executive Summary & Mechanism of Action

Sephin1 (Selectively targets PPP1R15A) is a guanabenz derivative that inhibits the regulatory subunit PPP1R15A (GADD34) of the protein phosphatase 1 complex. Unlike its parent compound, Guanabenz, Sephin1 lacks

Mechanism: Sephin1 prolongs the phosphorylation of eIF2

Key Application: Neuroprotection in models of Multiple Sclerosis (EAE), Amyotrophic Lateral Sclerosis (ALS), and Charcot-Marie-Tooth disease.

Physicochemical Profile

Understanding the solubility limits is critical to preventing compound precipitation ("crashing out") upon contact with aqueous buffers.

| Property | Specification | Notes |

| Chemical Name | (E)-2-(2-chlorobenzylidene)hydrazinecarboximidamide | Guanabenz derivative |

| Molecular Weight | ~196.64 g/mol | Small molecule |

| Appearance | White to off-white solid | Store at -20°C |

| Solubility (DMSO) | ~40 mg/mL (Max) | Primary Solvent |

| Solubility (Water) | Insoluble | Do NOT dissolve directly in buffer |

| LogP | ~2.3 (Predicted) | Moderately lipophilic |

Vehicle Selection Strategy

For intraperitoneal (IP) administration, the vehicle must balance solubility (to ensure bioavailability) with biocompatibility (to prevent peritonitis). While early studies (Das et al., 2015) utilized simple saline dilutions, high-dose regimens (>5 mg/kg) often require co-solvents to prevent precipitation in the syringe.

Recommended Formulation (High Stability)

Composition: 5% DMSO / 30% PEG400 / 5% Tween 80 / 60% Saline

-

Best for: Doses 5–10 mg/kg.

-

Stability: High. Prevents precipitation for hours.

-

Toxicity: Well-tolerated in mice for daily injection.

Alternative Formulation (Minimalist)

Composition: 1-2% DMSO in Sterile Saline (0.9% NaCl)

-

Best for: Low doses (<4 mg/kg) or short-term studies.

-

Risk: High risk of precipitation. Must be used immediately after mixing.

Step-by-Step Protocol: High-Stability Formulation

Target Dose: 8 mg/kg Animal: Mouse (20 g) Injection Volume: 10 mL/kg (200 µL per mouse) Target Concentration: 0.8 mg/mL

Phase 1: Stock Preparation

-

Weighing: Accurately weigh 8 mg of Sephin1 powder.

-

Primary Solubilization: Add 200 µL of 100% DMSO (sterile grade).

-

Technique: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

-

Result: Clear stock solution (Concentration: 40 mg/mL).[6]

-

Phase 2: Co-Solvent Integration (The "Sandwich" Method)

Critically, do not add saline yet. You must step-down the hydrophobicity.

-

Add PEG400: To the DMSO stock, add 1200 µL of PEG400 .

-

Action: Vortex immediately. The solution becomes viscous but should remain clear.

-

-

Add Tween 80: Add 200 µL of Tween 80 .

-

Action: Vortex gently to mix. Avoid creating excessive foam.

-

Current Volume: ~1.6 mL.

-

Phase 3: Aqueous Dilution

-

Preparation: Pre-warm 0.9% Sterile Saline to 37°C.

-

Dropwise Addition: While vortexing gently (or stirring), slowly add 2.4 mL of Warm Saline .

-

Warning: Adding cold saline rapidly can shock the compound out of solution.

-

-

Final Volume: 4.0 mL.

-

Final Concentration: 2 mg/mL (Adjust volumes above to achieve specific 0.8 mg/mL target if needed).

Note: For the specific 0.8 mg/mL target (8 mg/kg dose), adjust the initial stock concentration or final dilution volume accordingly using the calculator below.

Dosing Calculator & Workflow Visualization

Table 1: Preparation for 10 Mice (Dose: 8 mg/kg, Vol: 10 mL/kg)

| Component | % (v/v) | Volume per 1 mL | Volume for 3 mL Batch | Role |

| Sephin1 Stock (40 mg/mL) | 2% | 20 µL | 60 µL | Active API |

| Blank DMSO | 3% | 30 µL | 90 µL | Solvent Balance |

| PEG400 | 30% | 300 µL | 900 µL | Co-solvent |

| Tween 80 | 5% | 50 µL | 150 µL | Surfactant |

| Sterile Saline | 60% | 600 µL | 1800 µL | Carrier |

| Total | 100% | 1000 µL | 3000 µL | Final Conc: 0.8 mg/mL |

Workflow Diagram

Caption: Step-by-step solubilization workflow preventing precipitation via gradual polarity adjustment.

Biological Context: The ISR Pathway[1][5]

To understand why you are injecting Sephin1, refer to the pathway below. Sephin1 acts downstream of stress sensing to maintain protective signaling.

Caption: Sephin1 inhibits the PPP1R15A phosphatase complex, maintaining p-eIF2α levels to prolong cytoprotection.[3]

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Precipitation | Cloudy/Milky solution upon adding saline. | "Crash out" effect due to rapid polarity change. | 1. Warm saline to 37°C.2. Add saline slower .3. Increase PEG400 to 40%. |

| Viscosity | Solution is hard to inject (high backpressure). | High PEG/Tween content.[6][7] | Use a larger gauge needle (25G or 26G) instead of 30G. Inject slowly. |

| Toxicity | Mice show lethargy immediately post-injection. | DMSO shock or cold solution. | Ensure DMSO < 10% final.[1][8] Warm solution to body temp before injecting.[9] |

Safety & Handling

-

PPE: Wear gloves, lab coat, and safety goggles. Sephin1 is a bioactive small molecule; avoid skin contact.

-

Sterility: Syringe filter the final solution (0.22 µm PES membrane) if preparing large batches, though preparing fresh with sterile reagents is preferred to avoid loss of drug on the filter.

References

-

Das, I. , Krzyzosiak, A., Schneider, K., Wrabetz, L., D'Antonio, M., Barry, N., ... & Anne, B. (2015).[8][10] Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[2][3] Science, 348(6231), 239-242.

-

Chen, Y. , Podojil, J. R., Kunjamma, R. B., Jones, J., Weiner, M., Lin, W., ... & Popko, B. (2019).[3][8] Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 344-361.

-

Vieira, F. G. , Ping, Q., Moreno, A. J., Kidd, J. D., Thompson, K., & Lincecum, J. M. (2024). Guanabenz and Sephin1 delay disease onset in the SOD1 G93A mouse model of ALS. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration.

Sources

- 1. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Sephin1 | Phosphatase | TargetMol [targetmol.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. researchgate.net [researchgate.net]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: IFB-088 (Sephin1) Treatment Protocol for SOD1-G93A Murine Models

Executive Summary

This application note details the standardized protocol for evaluating IFB-088 (Sephin1) in the SOD1-G93A mouse model of Amyotrophic Lateral Sclerosis (ALS). IFB-088 is a selective inhibitor of the stress-inducible phosphatase complex PPP1R15A (GADD34)/PP1c . By inhibiting this complex, IFB-088 prolongs the phosphorylation of the translation initiation factor eIF2

Key Protocol Parameters:

-

Dose: 4–8 mg/kg[1]

-

Frequency: Once Daily (QD)

-

Route: Oral Gavage

-

Start Age: 8 Weeks (Early Symptomatic Phase)[1]

Mechanism of Action

In ALS, misfolded proteins (e.g., mutant SOD1, TDP-43) cause Endoplasmic Reticulum (ER) stress. The cell responds by phosphorylating eIF2

Figure 1: Mechanism of Action of IFB-088. By blocking the negative feedback loop mediated by PPP1R15A, IFB-088 sustains protective p-eIF2

Experimental Design & Cohort Planning

Animal Model Selection

-

Strain: B6SJL-Tg(SOD1*G93A)1Gur/J (The "G1H" high copy number line).

-

Justification: This is the gold-standard model for ALS drug screening, exhibiting consistent disease onset (~90 days) and survival (~130 days).

-

Gender Balance: Both males and females should be used. Note that males typically progress faster; stratify randomization by sex to ensure equal distribution across treatment groups.

Statistical Power & Grouping

To detect a 10-15% increase in survival (standard threshold for efficacy in ALS) with

-

Minimum n: 15 animals per group (after attrition/exclusions).

-

Recommended Starting n: 18-20 animals per group.

| Group | Treatment | Dose | Route | Frequency | n (Start) |

| A | Vehicle Control | 0 mg/kg | PO | QD | 20 |

| B | IFB-088 (Low) | 4 mg/kg | PO | QD | 20 |

| C | IFB-088 (High) | 8 mg/kg | PO | QD | 20 |

Expert Insight: While some CMT (Charcot-Marie-Tooth) models utilize Twice Daily (BID) dosing [2], the primary efficacy signals in SOD1-G93A mice were established using Once Daily (QD) dosing [1]. This minimizes stress on the animals, which can confound ALS progression data.

Formulation and Preparation

Compound: IFB-088 (Sephin1 Acetate) Molecular Weight: ~293.15 g/mol (Acetate salt)

Vehicle Selection

IFB-088 (acetate salt) is generally soluble in aqueous buffers.

-

Primary Vehicle: 0.9% Saline (Sterile) OR 5% Glucose (Dextrose) in water.

-

Alternative: If solubility issues arise with specific batches, 0.5% Methylcellulose can be used as a suspension vehicle, though solution is preferred for bioavailability.

Preparation Protocol (Daily)

-

Calculate required mass:

. -

Weigh IFB-088: Use an analytical balance.

-

Dissolve: Add vehicle (e.g., 0.9% Saline) to achieve a stock concentration of 1 mg/mL .

-

Example: For a 25g mouse receiving 8 mg/kg, the dose is 0.2 mg. At 1 mg/mL, the injection volume is 200

L (standard gavage volume).

-

-

Vortex/Sonicate: Vortex for 30 seconds. If necessary, mild sonication (5 mins) can ensure complete dissolution.

-

Storage: Prepare fresh daily . Do not store aqueous solutions for >24 hours to prevent hydrolysis or degradation.

Treatment Schedule & Procedures

Timeline Workflow

The treatment window targets the "Early Symptomatic" phase. Initiating at Day 28 (pre-symptomatic) is possible but less translationally relevant. The standard validated start time is 8 Weeks (Day 56) .

Figure 2: Experimental Timeline. Treatment begins at Day 56, prior to significant motor deficits but after the onset of molecular pathology.

Dosing Procedure

-

Time of Day: Administer at the same time daily (e.g., 09:00 AM) to minimize circadian variability in ISR markers.

-

Weighing: Weigh mouse immediately before dosing to adjust volume.

-

Administration: Use a flexible plastic gavage needle (20G or 22G) to prevent esophageal trauma.

-

Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Monitoring & Endpoints

-

Body Weight: Measure 2x/week until Day 90, then Daily.

-

Rotarod: Accelerating protocol (4-40 rpm over 300s). Test weekly.

-

Grip Strength: Digital grip meter (forelimb and hindlimb). Test weekly.

-

Neurological Score (NeuroScore): Assess hindlimb splay and tremor severity (Scale 0-4) [3].

-

Survival Endpoint (Humane): Failure to right within 30 seconds when placed on side (Righting Reflex), or >20% weight loss from peak.

Biomarker Validation (Target Engagement)

To verify IFB-088 efficacy in vivo, a satellite cohort (n=3-5) should be sacrificed at 12 weeks (Day 84) or end-stage for biochemical analysis.

-

Tissue: Spinal Cord (Lumbar region) and Sciatic Nerve.

-

Western Blot Targets:

-

p-eIF2

(Ser51): Should be elevated or maintained compared to vehicle (preventing dephosphorylation). -

TDP-43: Assess solubility. IFB-088 should reduce Insoluble TDP-43 (RIPA-insoluble/Urea-soluble fraction) [1].

-

ATF4: Downstream ISR effector (should be modulated but not chronically hyperactivated).

-

Data Analysis

-

Survival: Kaplan-Meier survival curves.[2] Log-rank (Mantel-Cox) test for significance.

-

Behavioral Data: Two-way ANOVA with repeated measures (Time x Treatment).

-

Exclusion Criteria: Mice dying from non-ALS causes (e.g., gavage error) must be censored.

References

-

Abgueguen, E., et al. (2025). "Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models." Life Science Alliance, 8(9), e202402685.

-

Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.

-

D'Antonio, M., et al. (2022). "Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice." Molecular Neurobiology, 59, 4426–4443.

-

Ludolph, A. C., et al. (2010). "Guidelines for preclinical animal research in ALS/MND: A consensus meeting." Amyotrophic Lateral Sclerosis, 11(1-2), 38-45.

Sources

Troubleshooting & Optimization

Troubleshooting Sephin1 solubility issues in aqueous buffers

Technical Support Center: Sephin1 Solubility & Formulation

Topic: Troubleshooting Sephin1 (Guanabenz derivative) solubility in aqueous buffers for in vitro and in vivo applications. Audience: Researchers, Pharmacologists, and Chemical Biologists. Reference ID: TS-SEPH-2025-v1

Introduction: The Hydrophobic Barrier to Proteostasis

Welcome to the technical support center. You are likely here because your Sephin1 stock solution precipitated immediately upon addition to cell culture media or saline, turning your clear reagent into a cloudy suspension.

The Core Issue: Sephin1 (often supplied as a free base or acetate salt) is a selective inhibitor of the PPP1R15A (GADD34)-PP1c complex. While it is chemically designed to cross the blood-brain barrier (BBB), this lipophilicity creates a significant bottleneck in aqueous formulation. It has a high LogP (partition coefficient), meaning it energetically prefers self-aggregation over interaction with water molecules.

This guide moves beyond standard datasheets to provide field-proven protocols for maintaining Sephin1 bio-availability.

Module 1: Chemical Profile & Solubility Limits

Before attempting formulation, verify the specific form of Sephin1 you possess. The Free Base is significantly more hydrophobic than the Acetate Salt , though both struggle in high-salt buffers (PBS/Saline).

Table 1: Sephin1 Solubility Thresholds

| Solvent | Solubility Limit (Max) | Stability | Notes |

| DMSO | ~25 mg/mL (125 mM) | High (Months at -20°C) | Preferred Stock Solvent. Hygroscopic; keep sealed. |

| Ethanol | Insoluble / Poor | Low | Do not use as primary solvent. |

| Water | < 0.1 mg/mL | Very Low | Immediate precipitation likely. |

| PBS (pH 7.4) | < 0.1 mg/mL | Very Low | Phosphate ions often accelerate precipitation ("Salting out"). |

| 0.9% Saline | ~0.1 - 0.5 mg/mL | Low | Requires co-solvent (DMSO) or carrier (Cyclodextrin). |

Module 2: Stock Solution Preparation (The Foundation)

Protocol 1: Preparing the Master Stock (50 mM) Target: To create a stable, anhydrous stock for long-term storage.

-

Calculate: For 10 mg of Sephin1 (MW: ~196.64 g/mol ), add 1.017 mL of anhydrous DMSO to achieve ~50 mM.

-

Vessel: Use a glass vial or high-quality polypropylene tube (DMSO degrades polystyrene).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, warm the solution to 37°C in a water bath for 2-5 minutes.

-

Inspection: The solution must be crystal clear . Any turbidity indicates incomplete solubilization.

-

Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Module 3: In Vitro (Cell Culture) Troubleshooting

The Scenario: You add Sephin1 stock to media, and crystals form. The Cause: "Solvent Shock." Adding a high-concentration organic solvent drop into an aqueous bulk causes local precipitation before the drug can disperse.

Troubleshooting Guide:

Q: My media turned cloudy immediately. Can I filter it? A: NO. Filtering a cloudy solution removes the drug. You will be treating your cells with vehicle (DMSO) only. You must re-prepare the solution.

Q: How do I prevent "Solvent Shock"? A: Use the "Intermediate Dilution" method:

-

Dilute your 50 mM DMSO stock 1:10 into neat DMSO to create a working stock (5 mM).

-

Add this lower-concentration stock to the media while vortexing the media (if volume permits) or swirling rapidly.

-

Ensure final DMSO concentration is <0.5% (ideally <0.1%) to avoid cytotoxicity.[1][2]

Q: What is the maximum safe concentration in media? A: Typically 50 µM . Above this, the required amount of DMSO may become toxic, or the drug will crash out regardless of mixing speed.

Module 4: In Vivo Formulation (Advanced Protocols)

This is the most critical section. Simple saline dilutions often fail for animal dosing (IP/Oral).

Protocol A: The "Standard" Das et al. Method (Low Dose) Reference: Das et al., Science 2015 [1].[3] Best for: Doses up to 5 mg/kg.

-

Stock: Prepare Sephin1 in DMSO at 24 mg/mL .

-

Vehicle: Sterile 0.9% Saline (NaCl).[4]

-

Mixing:

-

Calculate the volume required. For a 20g mouse at 5 mg/kg, you need 0.1 mg drug.

-

Dilute the DMSO stock into the saline such that the final DMSO concentration is ~1% .

-

CRITICAL: Add DMSO stock dropwise to the saline while vortexing the saline tube. Do not add saline to the DMSO.

-

-

Usage: Use immediately. Do not store diluted emulsion.

Protocol B: The "Rescue" Formulation (High Dose / Stubborn Solubility) Best for: Doses >5 mg/kg or if Protocol A precipitates. Mechanism: Uses HP-β-CD (Cyclodextrin) to encapsulate the hydrophobic drug core.

-

Vehicle Prep: Prepare 30% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water.

-

Solubilization:

-

Dissolve Sephin1 powder directly into the 30% HP-β-CD solution .

-

Requires sonication (10-20 mins) and heating (37°C).

-

Alternative: Dissolve Sephin1 in a small volume of DMSO (5% of final vol), then slowly add 30% HP-β-CD.

-

-

Outcome: This yields a clear solution that is stable for IP or Oral gavage and reduces irritation compared to high-DMSO vehicles.

Module 5: Visualizing the Workflow

The following diagrams illustrate the decision-making process for solubilization and the biological context of the inhibitor.

Diagram 1: Solubilization Decision Tree Caption: Step-by-step logic for selecting the correct formulation based on experimental intent.

Diagram 2: Mechanism of Action Caption: Sephin1 targets the ISR pathway by inhibiting the GADD34-PP1c complex, preventing eIF2α dephosphorylation.

Module 6: Frequently Asked Questions (FAQs)

Q1: Can I freeze the aqueous diluted solution for later use? A: Absolutely not. Sephin1 is thermodynamically unstable in water. It will crystallize upon freezing or even standing at 4°C for extended periods. Always prepare aqueous formulations fresh (ex tempore).

Q2: I see a faint "oiliness" on top of my saline solution. Is this okay? A: No. This indicates phase separation. The drug has not dissolved; it has formed an emulsion that is breaking. Injecting this will lead to inconsistent dosing and potential embolism. Discard and switch to the Cyclodextrin (Protocol B) method.

Q3: Does Sephin1 inhibit the constitutive phosphatase PPP1R15B? A: No. This is the key advantage of Sephin1 over Guanabenz. It is selective for the stress-inducible PPP1R15A (GADD34) subunit, sparing the constitutive PPP1R15B, which is essential for basal protein synthesis [1].

Q4: Can I use PEG400 instead of Cyclodextrin? A: Yes. A common "universal vehicle" for hydrophobic drugs is: 10% DMSO / 40% PEG400 / 50% Saline . Add in that specific order. This is often more effective than saline alone but can be more viscous to inject.

References

-

Das, I. , Krzyzosiak, A., Schneider, K., Wrabetz, L., D'Antonio, M., Barry, N., & Sigurdson, A. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[3][4][5] Science, 348(6231), 239-242.[5] [Link]

-

Crespillo-Casado, A. , Chambers, J. E., Peter, M. J., & Marciniak, S. J. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1. bioRxiv (Preprint discussion on mechanism specificity). [Link]

-

Tsaytler, P. , Harding, H. P., Ron, D., & Bertolotti, A. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis.[3] Science, 332(6025), 91-94. (Foundational work on Guanabenz derivatives). [Link]

Sources

Addressing crystal formation in IFB-088 frozen stocks

Troubleshooting Guide: Crystal Formation in Frozen Stocks

Status: Active Compound: IFB-088 (Sephin1) CAS: 951441-04-6 Target: PPP1R15A (GADD34)/PP1c complex Application: Integrated Stress Response (ISR) modulation; Proteostasis regulation.[1]

Executive Summary

The Issue: Researchers frequently report needle-like crystal formation or "cloudiness" in IFB-088 stocks dissolved in DMSO after thawing from -20°C or -80°C storage. The Impact: Inaccurate dosing, poor reproducibility in cell-based assays, and potential toxicity from micro-precipitates. The Verdict: This is a reversible physical phenomenon caused by the hygroscopic nature of DMSO and the low aqueous solubility of IFB-088. Do not discard the stock. Follow the recovery protocol below.

Root Cause Analysis: Why did this happen?

To prevent recurrence, you must understand the thermodynamics at play. IFB-088 is a hydrophobic small molecule with high solubility in DMSO (~25–50 mM) but negligible solubility in water.

The "Salting Out" Mechanism

-

Hygroscopy: DMSO is highly hygroscopic.[2] Every time a vial is opened or cooled, it absorbs atmospheric moisture.

-

Solubility Shift: Water acts as an "anti-solvent" for IFB-088. As water content in the DMSO increases, the dielectric constant changes, drastically reducing the solubility limit of IFB-088.

-

Cryo-Concentration: As DMSO freezes (Freezing Point: 18.5°C), pure solvent crystallizes first. This forces the solute (IFB-088) and any absorbed water into a shrinking volume of liquid, locally exceeding the saturation point and triggering nucleation.

Figure 1: The thermodynamic pathway leading to crystallization in frozen DMSO stocks. Moisture ingress is the primary catalyst.

Recovery Protocol: Salvaging Precipitated Stocks

Directive: Perform these steps in a sterile environment. Ensure the vial is tightly sealed before heating.

| Step | Action | Technical Rationale |

| 1 | Visual Inspection | Hold the vial against a dark background. Look for floating needles or a sediment pellet. |

| 2 | Thermal Activation | Incubate the vial at 37°C for 10–15 minutes . (Max Temp: 50°C. Do not exceed to avoid thermal degradation). |

| 3 | Mechanical Agitation | Vortex vigorously for 30 seconds . |

| 4 | Ultrasonic Assist | If crystals persist, sonicate in a water bath at 40°C for 5 minutes . |

| 5 | Equilibration | Allow the vial to cool to Room Temperature (20–25°C) before opening. |

Validation Check: Before use, centrifuge the vial briefly (1000 x g, 1 min). If a pellet is visible, repeat steps 2-4. If the solution is clear, the stock is recovered.

Prevention & Best Practices

To ensure experimental integrity (E-E-A-T), adopt these storage standards.

Storage Matrix

| Parameter | Recommendation | Why? |

| Solvent | Anhydrous DMSO (≥99.9%) | Minimizes initial water content. |

| Concentration | 10 mM (Recommended) | 50 mM is possible but approaches the saturation limit where instability is high. |

| Vessel | Amber glass or Polypropylene | Protects from light (though IFB-088 is relatively photostable, this is Good Lab Practice). |

| Temperature | -20°C (Short term) / -80°C (Long term) | -80°C is preferred to completely halt chemical degradation.[3] |

| Gas Headspace | Argon or Nitrogen | Displaces humid air before closing the vial. |

The "Single-Use" Rule

Never freeze-thaw the master stock more than twice.

-

Protocol: Upon first reconstitution, immediately aliquot the stock into single-use volumes (e.g., 20 µL or 50 µL) in PCR tubes or micro-vials.

-

Why: This eliminates the moisture introduction cycle described in Figure 1.

Experimental Application: Dilution Workflow

Critical Warning: Do not perform intermediate dilutions in aqueous buffers (e.g., PBS). IFB-088 is extremely hydrophobic. Adding 10 mM DMSO stock to PBS (to make a 1 mM intermediate) will cause immediate, often invisible, precipitation. When this suspension is added to cells, the effective concentration is unknown.

Correct Workflow: The "Direct Spike" Method

Figure 2: Correct dilution strategy to maintain solubility. Always keep the compound in 100% DMSO until the final spike into media.

Frequently Asked Questions (FAQ)

Q: Can I filter the stock if crystals won't dissolve? A: NO. Filtering removes the active pharmaceutical ingredient (API), altering the concentration. You will treat your cells with an unknown, lower dose. You must redissolve the crystals using heat and sonication.

Q: My stock turned yellow. Is it degraded? A: Slight yellowing is common for Guanabenz derivatives upon oxidation or light exposure, but deep yellow/brown indicates significant degradation. Verify via LC-MS if available. If stored properly at -80°C, it should remain colorless to pale yellow.

Q: Can I use Ethanol instead of DMSO? A: Not recommended. IFB-088 has significantly lower solubility in ethanol compared to DMSO. Ethanol also evaporates faster, leading to concentration errors.

Q: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate up to 0.5% DMSO for short periods (24-48h). However, for ISR stress assays, DMSO itself can induce mild stress responses. We recommend keeping the final DMSO concentration at 0.1% or lower and always including a "Vehicle Control" (DMSO only) condition.

References

-

Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[4][5][6] Science, 348(6231), 239-242.

-

Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708–715.

-

Sigma-Aldrich Technical Bulletin. "Handling of DMSO Solutions and Frozen Stocks."

-

Tse, M., et al. (2022). "Pharmacological inhibition of the ISR: IFB-088/Sephin1."[7] Frontiers in Aging Neuroscience.

Sources

- 1. biospace.com [biospace.com]

- 2. reddit.com [reddit.com]

- 3. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]

- 4. Sephin1 = 95 HPLC 951441-04-6 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Sephin1 | Selective PP1R15A inhibitor | Hello Bio [hellobio.com]

- 7. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Integrated Stress Response Modulators: IFB-088 (Sephin1) vs. Guanabenz

This guide provides a comprehensive efficacy comparison of three notable modulators of the Integrated Stress Response (ISR): IFB-088 (also known as Sephin1 and icerguastat), and its parent compound, Guanabenz. We will delve into their mechanisms of action, compare their performance based on preclinical and clinical data, and provide detailed experimental protocols for researchers in the field of neurodegenerative disease and cellular stress.

Introduction: The Integrated Stress Response as a Therapeutic Target

Cells have evolved sophisticated quality control systems to manage stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER). A central hub in this process is the Integrated Stress Response (ISR). When activated by various stressors, several kinases (PERK, GCN2, PKR, HRI) converge on a single substrate: the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α attenuates global protein translation, giving the cell time to resolve the stress. Paradoxically, this state allows for the selective translation of key protective proteins, such as Activating Transcription Factor 4 (ATF4), which upregulates a pro-adaptive transcriptional program.

The ISR is a double-edged sword. While transient activation is protective, chronic activation can lead to cell death. The response is actively terminated by the dephosphorylation of eIF2α, a process mediated by a phosphatase complex formed by the catalytic subunit of Protein Phosphatase 1 (PP1c) and its stress-induced regulatory subunit, GADD34 (also known as PPP1R15A). Modulating this "off-switch" has emerged as a promising therapeutic strategy for diseases characterized by chronic cellular stress, including many neurodegenerative disorders. By gently prolonging the phosphorylated state of eIF2α, we can enhance the protective aspects of the ISR without triggering its pro-death pathways. Both Guanabenz and IFB-088/Sephin1 were developed to achieve this goal.

Signaling Pathway of the Integrated Stress Response

Caption: The Integrated Stress Response (ISR) pathway and points of therapeutic intervention.

Compound Profiles

Guanabenz: The Progenitor with Off-Target Effects

Guanabenz is an FDA-approved antihypertensive drug that acts as a central alpha-2 adrenergic agonist[1]. Its discovery as an ISR modulator was serendipitous. It was found to inhibit the GADD34-PP1c phosphatase complex, thereby prolonging eIF2α phosphorylation and protecting cells from protein misfolding stress[2].

While it showed promise in preclinical models for some neurodegenerative diseases, its clinical utility is severely hampered by its primary mechanism of action. The alpha-2 adrenergic agonism leads to significant side effects, including hypotension, drowsiness, and torpor, which were observed in animal studies and clinical trials[3][4]. In a Phase 2 trial for Amyotrophic Lateral Sclerosis (ALS), Guanabenz showed a potential signal for slowing disease progression, particularly in patients with bulbar onset. However, the high rate of adverse events and treatment discontinuations discouraged further development for this indication[3]. Conflictingly, some preclinical studies in SOD1 mutant mouse models of ALS reported that Guanabenz treatment actually accelerated disease progression, underscoring the complex and sometimes unpredictable nature of its biological effects[5].

IFB-088 (Sephin1): A Refined Successor

To overcome the limitations of Guanabenz, Sephin1 (now clinically developed as IFB-088 or icerguastat) was identified. As a derivative of Guanabenz, it was designed to retain the inhibitory activity against the GADD34-PP1c complex while eliminating the problematic alpha-2 adrenergic agonism[4][6]. This makes IFB-088 a more selective tool for modulating the ISR, with a significantly improved safety profile[3].

IFB-088 is an orally available, brain-penetrant small molecule[7][8]. Its therapeutic potential has been demonstrated in a wide range of preclinical models, including for ALS, Multiple Sclerosis (MS), and Charcot-Marie-Tooth (CMT) disease[9][10][11]. In these models, IFB-088 has been shown to protect neurons, preserve motor function, and reduce pathological hallmarks like TDP-43 mislocalization[12].

Most notably, IFB-088 recently completed a Phase 2a clinical trial in patients with bulbar-onset ALS (NCT05508074)[7][13]. The study met its primary safety objective and showed promising, statistically significant trends in slowing functional decline in the per-protocol population[8]. Biomarker data from the trial confirmed engagement of the ISR and oxidative stress pathways, validating the therapeutic hypothesis[8][13].

The Mechanism of Action Controversy

A critical point of discussion in the field is the precise mechanism of action for these compounds. While the initial hypothesis centered on the selective inhibition of the GADD34-PP1c complex, some studies have challenged this view. In vitro experiments have shown that neither Guanabenz nor Sephin1 directly inhibits the reconstituted GADD34-PP1c complex or prevents its assembly[14].

Alternative or complementary mechanisms have been proposed. Both compounds have been shown to protect neurons against excitotoxicity by reducing NMDA receptor-mediated calcium influx, a process that may be independent of the ISR[6][15][16]. IFB-088 is described as a multi-functional drug that also antagonizes NR2B-containing NMDA receptors and reduces mitochondrial reactive oxygen species (ROS) production[7][8][17]. This suggests its efficacy may stem from a combination of ISR modulation, reduction of excitotoxicity, and mitigation of oxidative stress[13]. This multi-target engagement could be a significant advantage in treating complex multifactorial diseases like ALS.

Head-to-Head Efficacy Comparison

The primary distinction in efficacy and clinical viability between these compounds lies in their selectivity and resulting safety profile.

| Feature | Guanabenz | IFB-088 / Sephin1 |

| Primary Target (Hypothesized) | GADD34-PP1c complex | GADD34-PP1c complex[3][18] |

| Key Off-Target Activity | Alpha-2 Adrenergic Agonist[1] | Minimal; designed for selectivity[4][6] |

| Reported Alternative MOA | NMDA receptor blockade[6] | NMDA (NR2B) receptor antagonism, reduces oxidative stress[7][8][17] |

| Key Adverse Effects | Hypotension, sedation, dizziness[3][4] | Generally well-tolerated in Phase 1 & 2a trials[8][13] |

| Clinical Development Status (Neurodegeneration) | Stalled due to poor tolerability[3] | Completed promising Phase 2a for bulbar-onset ALS[7][13] |

Table 1: Comparative profile of Guanabenz and IFB-088 / Sephin1.

Summary of Preclinical and Clinical Findings

| Disease Model | Guanabenz Findings | IFB-088 / Sephin1 Findings | Key Takeaway |

| ALS (SOD1 G93A Mice) | Conflicting results: some studies show improved motor neuron survival[16], while others report accelerated disease progression[5]. | Consistently improves motor neuron survival and function[10][12]. Reduces TDP-43 mislocalization[12]. | IFB-088 shows more consistent preclinical efficacy in the most common ALS model. |

| ALS (Human Clinical Trial) | Phase 2 showed potential efficacy but was halted by high rates of adverse events[3]. | Phase 2a (NCT05508074) was safe and showed a significant slowing of functional decline in the per-protocol group of bulbar-onset patients[8][13]. | IFB-088 demonstrates a viable clinical path forward where Guanabenz failed. |

| Multiple Sclerosis (EAE Mice) | Not extensively studied due to side effects. | Delays onset of clinical symptoms, reduces oligodendrocyte and axon loss, and diminishes CNS inflammation[9][18][19]. | IFB-088 shows strong neuroprotective effects in a model of inflammatory demyelination. |

| Charcot-Marie-Tooth (CMT) | Not reported. | Improves motor function, neurophysiology, and myelination in mouse models of both CMT1A and CMT1B[11]. | IFB-088 shows potential in treating protein misfolding-related peripheral neuropathies. |

| Excitotoxicity (In Vitro) | Blocks NMDA-induced neuronal death[6][15]. | Blocks NMDA-induced neuronal death, potentially via NR2B antagonism[8][15]. | Both compounds exhibit anti-excitotoxic properties, a mechanism increasingly linked to IFB-088's overall efficacy. |

Table 2: Summary of comparative efficacy data across various disease models.

Experimental Protocols for Evaluation

For laboratories aiming to compare these compounds, a multi-tiered approach from in vitro validation to in vivo efficacy is essential.

Experimental Workflow for Preclinical Comparison

Caption: A typical experimental workflow for comparing ISR modulators preclinically.

Protocol 1: Western Blot for p-eIF2α Target Engagement

This protocol validates if the compounds engage the ISR pathway in a cellular model.

-

Cell Culture: Plate SH-SY5Y neuroblastoma cells or primary cortical neurons in 6-well plates and grow to 80-90% confluency.

-

Pre-treatment: Treat cells with various concentrations of IFB-088, Guanabenz, or vehicle control (e.g., DMSO) for 1 hour. This step allows the compound to enter the cells before stress induction.

-

Stress Induction: Add an ER stressor, such as Tunicamycin (1 µg/mL), to the media and incubate for a defined period (e.g., 2-4 hours). This duration is typically sufficient to induce robust eIF2α phosphorylation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states). Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Essential antibodies include: Rabbit anti-phospho-eIF2α (Ser51) and Rabbit anti-total-eIF2α. A loading control like β-actin is also required.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity and normalize the p-eIF2α signal to the total eIF2α signal. An effective compound will show a sustained or increased p-eIF2α/total eIF2α ratio in the presence of the stressor compared to the vehicle control.

Conclusion and Future Outlook

The modulation of the Integrated Stress Response holds significant therapeutic promise for a host of neurodegenerative diseases. The journey from Guanabenz to IFB-088/Sephin1 illustrates a classic drug development narrative: refining a therapeutic concept to enhance selectivity and improve safety.

-

Guanabenz served as a crucial proof-of-concept, demonstrating that modulating the ISR could be beneficial. However, its lack of selectivity and significant off-target effects render it unsuitable for chronic treatment of neurodegenerative diseases.

-

IFB-088 (Sephin1) represents a significant advancement. By eliminating the alpha-2 adrenergic activity, it provides a much safer and more targeted tool to harness the protective power of the ISR. Its multi-functional properties, including anti-excitotoxic and antioxidant effects, may contribute to the robust efficacy seen in preclinical models and the promising results from its recent Phase 2a trial in ALS[8][13].

For researchers, the choice is clear. IFB-088/Sephin1 is the superior compound for investigating the therapeutic potential of ISR modulation due to its improved specificity and clinical relevance. The ongoing debate over its precise mechanism—whether through direct GADD34 inhibition, anti-excitotoxicity, or a combination of pathways—makes it a fascinating subject for further study. The success of IFB-088 in future pivotal trials could pave the way for a new class of therapies for devastating diseases like ALS.

References

-

Title: Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis | Brain | Oxford Academic Source: Oxford Academic URL: [Link]

-

Title: InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients - BioSpace Source: BioSpace URL: [Link]

-

Title: Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - MDPI Source: MDPI URL: [Link]

-

Title: IFB-088 slows disease progression in bulbar-onset ALS trial - ALS News Today Source: ALS News Today URL: [Link]

-

Title: InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088's Therapeutic Potential in ALS in Life Science Alliance Source: BioSpace URL: [Link]

-

Title: InFlectis' IFB-088 Earns FDA Orphan Drug Status as ALS Treatment - ALS News Today Source: ALS News Today URL: [Link]

-

Title: Sephin1 suppresses ER stress-induced cell death by inhibiting the formation of PP2A holoenzyme - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Guanabenz | C8H8Cl2N4 - PubChem Source: PubChem URL: [Link]

-

Title: Sephin1 May Provide Neuroprotective Benefits for Multiple Sclerosis | HCPLive Source: HCPLive URL: [Link]

-

Title: Sephin1 suppresses ER stress-induced cell death by inhibiting the formation of PP2A holoenzyme - PubMed Source: PubMed URL: [Link]

-

Title: InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients Source: Newsfile Corp URL: [Link]

-

Title: Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance Source: Life Science Alliance URL: [Link]

-

Title: Sephin1 is a selective inhibitor of PPP1R15A. (A) Structures of GBZ and... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis - FirstWord Pharma Source: FirstWord Pharma URL: [Link]

-

Title: PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz Source: eLife URL: [Link]

-

Title: Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Guanabenz Accelerates ALS Disease Progression in Preclinical Laboratory Experiments Source: ALS Therapy Development Institute URL: [Link]

-

Title: Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PubMed Source: PubMed URL: [Link]

-

Title: Study Details | NCT05508074 | Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol) | ClinicalTrials.gov Source: ClinicalTrials.gov URL: [Link]

-

Title: Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed Source: PubMed URL: [Link]

Sources

- 1. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blog: Guanabenz Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]

- 6. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients - BioSpace [biospace.com]

- 8. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]

- 9. hcplive.com [hcplive.com]

- 10. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]

- 13. alsnewstoday.com [alsnewstoday.com]

- 14. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]

- 15. mdpi.com [mdpi.com]

- 16. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance [life-science-alliance.org]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

A Researcher's Guide to Western Blot Markers for Validating IFB-088-Mediated ISR Activation

This guide provides a comprehensive comparison of key Western blot markers to validate the activation of the Integrated Stress Response (ISR) by IFB-088 (icerguastat). It is designed for researchers, scientists, and drug development professionals seeking to robustly assess the mechanism of action of this promising therapeutic candidate. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.

The Integrated Stress Response: A Cellular Defense Mechanism

Cells have evolved intricate signaling networks to cope with various physiological and pathological stressors, such as protein misfolding, nutrient deprivation, and viral infections. The Integrated Stress Response (ISR) is a central hub in this cellular defense system.[1][2] Activation of the ISR aims to restore cellular homeostasis by transiently reducing global protein synthesis to alleviate the burden on the protein folding machinery, while simultaneously promoting the translation of specific mRNAs encoding for stress-remediating proteins.[1][2]